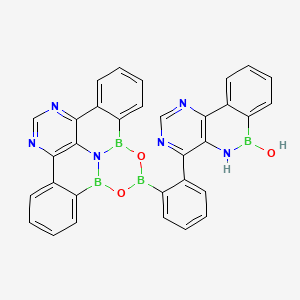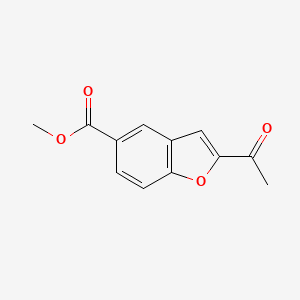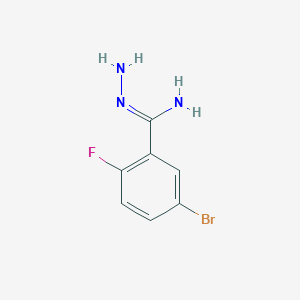
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate typically involves multi-step organic reactions. Starting from commercially available materials, the synthesis may include steps such as bromination, esterification, and indole formation. Specific conditions such as the use of p-toluenesulfonic acid in toluene have been reported for similar indole derivatives .
Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up laboratory synthesis protocols. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted indoles, while oxidation can lead to indole-2-carboxylic acids.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mécanisme D'action
The exact mechanism of action for 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes or receptors. The bromine and ester groups may influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(tert-Butoxycarbonyl)indole
- 1-Indolecarboxylic acid tert-butyl ester
- N-tert-Butoxycarbonylindole
Uniqueness: 1-(tert-Butyl) 5-ethyl 3-bromo-2-methyl-1H-indole-1,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Formule moléculaire |
C17H20BrNO4 |
|---|---|
Poids moléculaire |
382.2 g/mol |
Nom IUPAC |
1-O-tert-butyl 5-O-ethyl 3-bromo-2-methylindole-1,5-dicarboxylate |
InChI |
InChI=1S/C17H20BrNO4/c1-6-22-15(20)11-7-8-13-12(9-11)14(18)10(2)19(13)16(21)23-17(3,4)5/h7-9H,6H2,1-5H3 |
Clé InChI |
PZAVNZWAXBPMQU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)N(C(=C2Br)C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-Bromophenyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13152554.png)






![1-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B13152591.png)


![3-Bromo-2-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13152607.png)
![8-Chloro-2,6-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13152613.png)
